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molecular formula C12H16N2O B8675647 (+/-)-1-Acetyl-2-phenyl-piperazine

(+/-)-1-Acetyl-2-phenyl-piperazine

Cat. No. B8675647
M. Wt: 204.27 g/mol
InChI Key: JKCCWVVTQBVDNL-UHFFFAOYSA-N
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Patent
US09353096B2

Procedure details

To a solution of 4-acetyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester (250 mg, 0.82 mmol) in THF (3 mL) at 0° C. was added 50% TFA/dichloromethane (1 mL). After stirred for 2 h, the reaction mixture was concentrated in vacuo. The residue was diluted with dichloromethane and silica-bound carbonate (2 g, 0.77 mmol/g, Silicycle, Inc.) was added. The reaction mixture was stirred overnight, filtered, and concentrated in vacuo. The residue was purified by flash chromatography (10/1 dichloromethane/methanol with 1% triethyl amine) to provide 1-(2-phenyl-piperazin-1-yl)-ethanone (200 mg, 119%). (M+H)+=205 m/e.
Name
4-acetyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
250 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14](=[O:16])[CH3:15])[CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH2:9]1)=O)(C)(C)C.C(O)(C(F)(F)F)=O.ClCCl>C1COCC1>[C:17]1([CH:10]2[CH2:9][NH:8][CH2:13][CH2:12][N:11]2[C:14](=[O:16])[CH3:15])[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
4-acetyl-3-phenyl-piperazine-1-carboxylic acid tert-butyl ester
Quantity
250 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(N(CC1)C(C)=O)C1=CC=CC=C1
Name
TFA dichloromethane
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O.ClCCl
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
After stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with dichloromethane and silica-bound carbonate (2 g, 0.77 mmol/g, Silicycle, Inc.)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (10/1 dichloromethane/methanol with 1% triethyl amine)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1N(CCNC1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 119%
YIELD: CALCULATEDPERCENTYIELD 119.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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